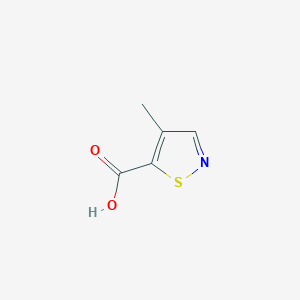

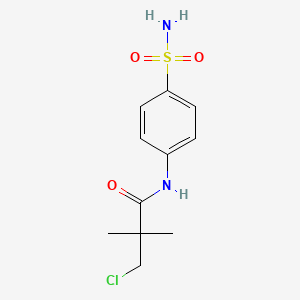

![molecular formula C21H25NO7 B2847236 2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate CAS No. 392235-67-5](/img/structure/B2847236.png)

2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Overview of Nitrophenols in the Atmosphere

Nitrophenols, including compounds like 2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate, are significant due to their atmospheric presence, both in gas and condensed phases. These compounds originate from various sources, including combustion processes, hydrolysis of pesticides, and secondary atmospheric formation. The atmospheric nitration of phenols can occur in both gas and liquid phases, highlighting the complex processes contributing to their environmental impact. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for their identification and quantification. This broad presence and the intricate processes of formation and degradation signify the importance of nitrophenols in environmental studies, particularly in understanding atmospheric chemistry and potential impacts on air quality and health (Harrison et al., 2005).

Degradation of Organic Compounds by Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a focal point in environmental science for degrading recalcitrant compounds, including various phenols and their derivatives. These processes are essential for treating pollutants like acetaminophen in aqueous media, leading to the formation of various by-products. Understanding the kinetics, mechanisms, and by-products of AOPs, facilitated by studies on compounds such as 2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate, is critical for enhancing the degradation efficiency and minimizing the ecological impact of pollutants. This knowledge aids in the development of more effective treatment strategies to mitigate the environmental accumulation of hazardous substances (Qutob et al., 2022).

Environmental Pollutants and Male Infertility

Research into environmental pollutants, including various phenol derivatives, highlights their role as endocrine disruptors with significant effects on male reproductive health. These chemicals, found in everyday plastics, can interfere with hormonal functions and adversely affect spermatogenesis. The understanding of how such compounds, through mechanisms like germ cell apoptosis, impact male fertility is crucial for developing strategies to mitigate these effects and protect reproductive health (Lagos-Cabré & Moreno, 2012).

Parabens in Aquatic Environments

The widespread use of parabens as preservatives has raised concerns over their environmental impact, particularly in aquatic ecosystems. Despite their biodegradability, parabens persist at low levels in water bodies, mainly due to continuous introduction via consumer products. Their weak endocrine-disrupting capabilities necessitate a thorough review of their occurrence, fate, and behavior in aquatic environments to assess potential health risks. Such studies are fundamental in understanding the environmental persistence of phenolic compounds and their derivatives and guiding regulatory and mitigation efforts (Haman et al., 2015).

Eigenschaften

IUPAC Name |

2-(4-nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO7/c1-16(2)10-11-26-19-4-3-5-20(14-19)29-15-21(23)28-13-12-27-18-8-6-17(7-9-18)22(24)25/h3-9,14,16H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYVGUXRKNWSOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC(=CC=C1)OCC(=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

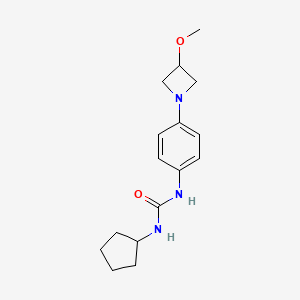

![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-chloropyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2847160.png)

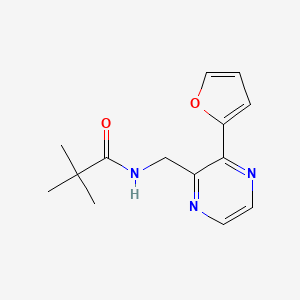

![4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847164.png)

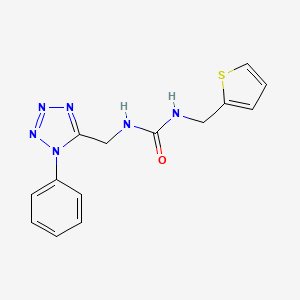

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2847165.png)

![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2847170.png)

![Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2847171.png)